1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide
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Overview
Description
“1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” is a chemical compound with the molecular formula C22H26N2O5 . It belongs to the class of compounds known as indole carboxamides, which are characterized by an indole core structure (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) and a carboxamide group.
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indoline ring (a saturated indole) attached to a carboxamide group and a benzoyl group substituted with three ethoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data on “this compound”, it’s challenging to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Synthesis and Chemistry
1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide is involved in various synthetic and chemical processes. One such process involves the reduction of indole-2-carboxamide to indoline-2-carboxamide, followed by hydrolysis to yield indoline-2-carboxylic acid. This demonstrates the compound's role in synthesizing new amino acids and their derivatives (Hudson & Robertson, 1967).
Catalyzed Annulations in Organic Synthesis
The compound plays a significant role in Rh(III)-catalyzed annulations between indoles and iodonium carbenes. This leads to the formation of important tricyclic and tetracyclic N-heterocycles, which are valuable in organic synthesis. The process is efficient, yielding novel tricyclic and tetracyclic scaffolds with a broad range of functional group tolerance (Nunewar et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of indoline-2-carboxamide show promise. For instance, N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and its analogues have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors, indicating potential therapeutic applications (Pinna et al., 2002).
Antitumor Agents
This compound derivatives have been explored as potential antitumor agents. For example, dibenzo[1,4]dioxin-1-carboxamides, which share a structural similarity, have shown in vitro and in vivo antitumor activity, indicating the compound's relevance in cancer research (Lee et al., 1992).
Inhibition of Cell Adhesion
The compound has also been implicated in inhibiting cell adhesion mediated by molecules like E-selectin and ICAM-1. This is crucial in understanding the mechanisms of inflammation and the development of anti-inflammatory agents (Boschelli et al., 1995).
Antimicrobial Agents
Additionally, this compound and its analogues have been investigated for their antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, showing the compound's potential in addressing infectious diseases (Pokhodylo et al., 2021).
Safety and Hazards
Future Directions
The future directions for the study of “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” could involve further investigation into its synthesis, properties, and potential biological activities. Given the interest in indole carboxamides as enzyme inhibitors , this compound could be of interest in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein is crucial for the survival of Mycobacterium tuberculosis . Indole derivatives, such as our compound of interest, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The compound interacts with its target, MmpL3, inhibiting its function .
Biochemical Pathways
The inhibition of MmpL3 affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against mycobacterium tuberculosis suggests it has sufficient bioavailability .
Result of Action
The compound has shown significant activity against the drug-sensitive Mycobacterium tuberculosis strain H37Rv, suggesting its potential as an antitubercular agent . It also exhibited high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Properties
IUPAC Name |
1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-27-18-12-15(13-19(28-5-2)20(18)29-6-3)22(26)24-16-10-8-7-9-14(16)11-17(24)21(23)25/h7-10,12-13,17H,4-6,11H2,1-3H3,(H2,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXBJYCQJBHFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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